

An In-depth Technical Guide on (R)-6-Fluorochroman-2-carboxylic acid

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Compound of Interest

Compound Name: (R)-6-Fluorochroman-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **(R)-6-Fluorochroman-2-carboxylic acid**, a fluorinated chroman derivative of interest in medicinal chemistry and drug discovery.

Molecular Properties

(R)-6-Fluorochroman-2-carboxylic acid is a heterocyclic compound with the molecular formula C₁₀H₉FO₃^{[1][2][3][4]}. Its structure consists of a chroman core, which is a dihydropyran ring fused to a benzene ring, substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position in the (R)-enantiomeric configuration.

Table 1: Physicochemical Properties of **(R)-6-Fluorochroman-2-carboxylic acid**

Property	Value
Molecular Formula	C10H9FO3
Molecular Weight	196.17 g/mol [1] [4]
CAS Number	129101-37-7 [4]
Appearance	Light yellow solid
Melting Point	129.2-130.3 °C [2]
Boiling Point	358.037 °C at 760 mmHg (Predicted) [2]
Density	1.365 g/cm³ (Predicted) [2]
pKa	3.05±0.20 (Predicted) [2]

The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (12.011 u)[\[5\]](#)[\[6\]](#)[\[7\]](#), Hydrogen (1.008 u)[\[8\]](#), Fluorine (18.998 u)[\[9\]](#)[\[10\]](#)[\[11\]](#), and Oxygen (15.999 u)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#).

Calculation of Molecular Weight:

$$\bullet (10 \times 12.011) + (9 \times 1.008) + (1 \times 18.998) + (3 \times 15.999) = 196.174 \text{ g/mol}$$

Experimental Protocols

Synthesis of 6-Fluorochroman-2-carboxylic acid

A common method for the synthesis of 6-fluorochroman-2-carboxylic acid involves the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Materials:

- 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
- Palladium on activated charcoal (5% Pd/C, 50% wet)
- Glacial acetic acid

- Nitrogen gas
- Hydrogen gas

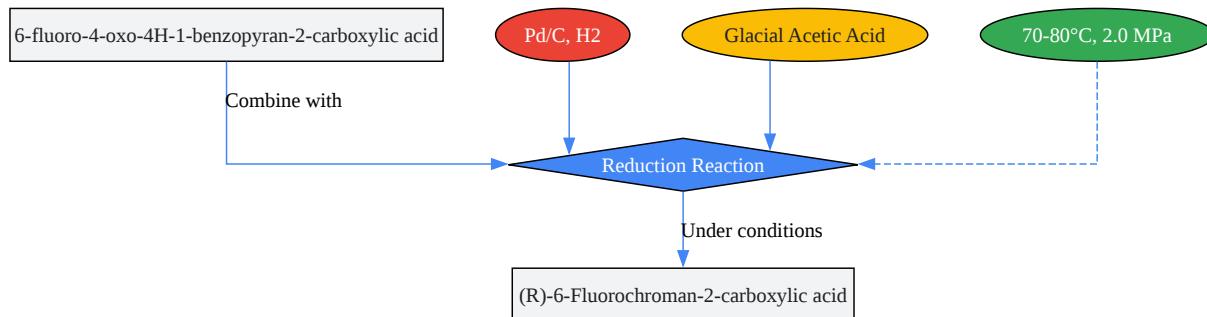
Procedure:

- In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium on carbon, and 500 mL of glacial acetic acid.
- Seal the autoclave and purge with nitrogen gas three times.
- Replace the nitrogen atmosphere with hydrogen gas.
- Pressurize the reactor with hydrogen to 2.0 MPa.
- Heat the reactor to 70-80°C and maintain the reaction under these conditions.
- Upon completion of the reaction, cool the reactor, release the pressure, and filter the catalyst.
- The filtrate containing the product can then be further purified.

This procedure typically yields 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid in high yield (approximately 90.00%) as a light yellow solid[3].

Logical Workflow for Synthesis

The synthesis process can be visualized as a straightforward workflow.

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Caption: Workflow for the synthesis of **(R)-6-Fluorochroman-2-carboxylic acid**.

This guide provides foundational information for professionals working with **(R)-6-Fluorochroman-2-carboxylic acid**. Further research into its biological activity and potential applications is ongoing.

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